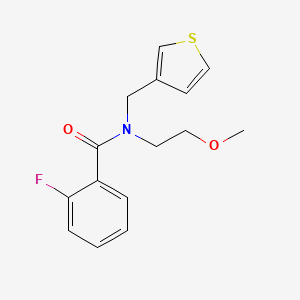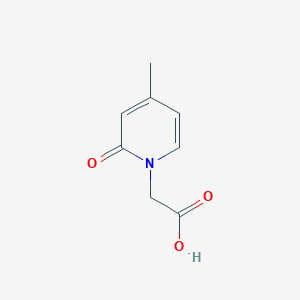![molecular formula C21H16F2N4O3 B2656857 N-(3,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 942035-08-7](/img/structure/B2656857.png)
N-(3,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re asking about, “N-(3,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide”, doesn’t have a specific description available in the search results .
Synthesis Analysis
The synthesis of similar compounds involves combining a pyrazole acid with a substituted phenethylamine . A nitrostyrene is formed in a Henry reaction between an aldehyde and nitroethane. A reduction reaction converts it to a ketone which forms an imine with methoxyamine .Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results .Chemical Reactions Analysis
The chemical reactions analysis of this compound is not available in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molar mass of 426.67, an appearance as an off-white solid, a melting point of 113°C, and a solubility in water of 1.5 mg/L at 20 °C .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Compounds with pyrazole-acetamide derivatives have been synthesized and characterized, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, demonstrating the utility of such compounds in creating materials with potential biological applications (Chkirate et al., 2019).
Antimicrobial Activities
Derivatives similar to the acetamide structure have been shown to possess antimicrobial properties. For instance, novel thiazoles incorporating pyrazole moieties have been synthesized and demonstrated significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Saravanan et al., 2010).
Pharmacological Evaluation
Heterocyclic derivatives of pyrazole and oxadiazole have been evaluated for their pharmacological potential, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies provide insights into the therapeutic potential of such compounds, offering a foundation for further drug development and investigation (Faheem, 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O3/c1-30-15-5-2-13(3-6-15)18-11-19-21(29)26(8-9-27(19)25-18)12-20(28)24-14-4-7-16(22)17(23)10-14/h2-10,18-19,25H,11-12H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHPJHYZGNCWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2656775.png)
![2-({[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-N-(1-cyanocyclopentyl)propanamide](/img/structure/B2656777.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2656778.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2656780.png)

![[2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2656788.png)
![5-(4-methoxyphenyl)-N-(2-morpholinoethyl)thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2656789.png)




![1'-(1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2656796.png)
![2-(3,5-dimethoxyphenyl)-6,6-dimethyl-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2656797.png)
